molecular formula C17H13NO B7775957 4-[2-(4-quinolinyl)vinyl]phenol

4-[2-(4-quinolinyl)vinyl]phenol

Cat. No.: B7775957
M. Wt: 247.29 g/mol
InChI Key: AMPIAJAEPGYBAA-YVMONPNESA-N
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Description

4-[2-(4-quinolinyl)vinyl]phenol is an organic compound with the molecular formula C17H13NO It is characterized by the presence of a quinoline ring attached to a vinyl group, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-quinolinyl)vinyl]phenol typically involves the reaction of 4-quinolinecarboxaldehyde with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-quinolinyl)vinyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Nitro or halogenated phenol derivatives.

Scientific Research Applications

4-[2-(4-quinolinyl)vinyl]phenol has been explored for its applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential as a fluorescent probe due to its photoactive properties.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of photoactive materials and sensors, particularly in the field of optoelectronics.

Mechanism of Action

The mechanism of action of 4-[2-(4-quinolinyl)vinyl]phenol is primarily based on its ability to interact with various molecular targets through non-covalent interactions. The compound’s photoactive properties allow it to undergo proton transfer and molecular rearrangement, leading to changes in its luminescent properties. These interactions are crucial for its applications in stimuli-responsive materials and optical sensors.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-quinolinyl)vinyl]phenol
  • 4-[2-(3-quinolinyl)vinyl]phenol
  • 4-[2-(5-quinolinyl)vinyl]phenol

Uniqueness

4-[2-(4-quinolinyl)vinyl]phenol is unique due to its specific quinoline substitution pattern, which imparts distinct photoactive properties. This makes it particularly suitable for applications in the development of stimuli-responsive materials and optical sensors, where precise control over luminescent properties is essential.

Properties

IUPAC Name

4-[(Z)-2-quinolin-4-ylethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12,19H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPIAJAEPGYBAA-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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